molecular formula C16H18O6 B1198916 Cimifugin CAS No. 37921-38-3

Cimifugin

Cat. No. B1198916
CAS RN: 37921-38-3
M. Wt: 306.31 g/mol
InChI Key: ATDBDSBKYKMRGZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimifugin, also known as Cimitin, is a bioactive component of Cimicifuga racemosa, a Chinese herb . It is known to suppress allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions .


Synthesis Analysis

Cimifugin, one of the principal analgesic and anti-hypertensive components of Fang-Feng, was isolated from the root of Saposhnikovia divaricata . Reversed-phase high-performance liquid chromatography was employed to determine the contents of cimifugin in Fang-Feng .


Molecular Structure Analysis

Cimifugin has a molecular formula of C16H18O6 . Its average mass is 306.310 Da and its monoisotopic mass is 306.110352 Da .


Chemical Reactions Analysis

Cimifugin reduces the migration and chemotaxis of RAW264.7 cells and inhibits the release of inflammatory factors and activation of MAPKs and NF-κB signaling pathways induced by LPS .


Physical And Chemical Properties Analysis

Cimifugin has a density of 1.361±0.06 g/cm3, a boiling point of 546.4±50.0 °C, and a flash point of 204.9°C . It also has a molar refractivity of 76.9±0.3 cm3 .

Scientific Research Applications

Traditional Chinese Medicine

Cimifugin, also known as Cimicifugae Rhizoma, is traditionally used in Chinese medicine to treat various ailments. It is known as “Sheng Ma” in China and has been used to treat wind-heat headache, tooth pain, aphtha, sore throat, prolapse of anus, and uterine prolapse . It is also used for detoxification, dispelling warm diseases, and preventing pathogens .

Phytochemistry

Cimifugin is a compound found in the herb Cimicifugae Rhizoma. The herb contains 348 compounds, including triterpenoid saponins, phenylpropanoids, chromones, alkaloids, terpenoids, and flavonoids .

Anti-inflammatory Properties

The crude extracts and constituents of Cimifugin have shown anti-inflammatory properties in various studies .

Antitumor Properties

Cimifugin has been found to have antitumor properties, making it a potential candidate for cancer treatment .

Antiviral Properties

Research has shown that Cimifugin has antiviral properties, which could be beneficial in the treatment of various viral diseases .

Neuroprotective Properties

Cimifugin has been found to have neuroprotective properties, which could potentially be used in the treatment of neurodegenerative diseases .

Anti-osteoporosis Properties

Studies have shown that Cimifugin has anti-osteoporosis properties, suggesting its potential use in the treatment of osteoporosis .

Treatment of Psoriasis

Cimifugin has been found to relieve pruritus in psoriasis by inhibiting TRPV4 . This suggests that it could be used in the management of psoriasis-induced itch .

Mechanism of Action

Target of Action

Cimifugin, the primary active ingredient in Saposhnikovia divaricata, primarily targets keratinocytes , mast cells , T helper cells 2 , and macrophages . These cells play a crucial role in the immune response and inflammation, particularly in conditions like atopic dermatitis.

Mode of Action

Cimifugin interacts with its targets by inhibiting keratinocyte hypertrophy , mast cell infiltration , and the secretion of related inflammatory factors by T helper cells 2 and macrophages . This interaction results in a significant alleviation of atopic dermatitis-like symptoms .

Biochemical Pathways

Cimifugin affects several biochemical pathways. It inhibits the release of nitric oxide in lipopolysaccharide-stimulated RAW264.7 cells . It also decreases the levels of tumor necrosis factor-α, interleukin-13, interleukin-31, and interleukin-33 in cell culture supernatants . These changes indicate that cimifugin can intervene in the onset and development of atopic dermatitis .

Result of Action

The molecular and cellular effects of cimifugin’s action include significantly alleviated atopic dermatitis-like symptoms, decreased expression levels of inflammatory factors in mouse serum and skin homogenate, and inhibited NO release in LPS-stimulated RAW264.7 cells . It also reduces the levels of TNF-α, IL-13, IL-31, and IL-33 in the cell culture supernatants .

Action Environment

It’s worth noting that the effectiveness of cimifugin was tested both in vivo (in balb/c mice) and in vitro (in raw2647 cells), suggesting that it can function effectively in different environments .

Safety and Hazards

Cimifugin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Cimifugin has shown potential in treating conditions like atopic dermatitis and psoriasis . It has been found to inhibit RANKL-induced osteoclastogenesis by suppressing the NF-κB signaling pathway in vitro and prevent periprosthetic osteolysis in vivo . These findings suggest the potential of Cimifugin as a therapeutic in various conditions .

properties

IUPAC Name

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331690
Record name Cimifugin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37921-38-3
Record name Cimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37921-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimifugin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimifugin
Reactant of Route 2
Reactant of Route 2
Cimifugin
Reactant of Route 3
Cimifugin
Reactant of Route 4
Cimifugin
Reactant of Route 5
Cimifugin
Reactant of Route 6
Cimifugin

Q & A

Q1: What is the primary mechanism of action of Cimifugin in relation to allergic inflammation?

A1: Cimifugin has been shown to alleviate allergic inflammation by targeting the chloroquine (CQ) receptor, MrgprA3, thereby interfering with histamine-independent itch signaling pathways. [] Additionally, Cimifugin can regulate tight junctions in epithelial cells, leading to a reduction in the production of key inflammatory cytokines like TSLP and IL-33. []

Q2: How does Cimifugin affect osteoclastogenesis and what are the downstream consequences?

A2: Cimifugin demonstrates a suppressive effect on osteoclastogenesis, the process of bone resorption by osteoclasts. It achieves this by inhibiting the phosphorylation of IκBα, a key regulator in the NF-κB signaling pathway. This inhibition ultimately leads to the prevention of osteoclast differentiation and bone resorption. []

Q3: What is the role of Cimifugin in ameliorating lipotoxicity-induced liver damage?

A3: Cimifugin exhibits protective effects against lipotoxicity-induced cell death and steatosis in hepatocytes. It achieves this by modulating the TLR4-regulated p38 MAPK and SIRT1 pathways, contributing to the mitigation of oxidative stress and mitochondrial damage within hepatocytes. []

Q4: How does Cimifugin exert its antinociceptive effects?

A4: Studies suggest that Cimifugin demonstrates potent antinociceptive activity by downregulating the expression of cyclooxygenase-2 (COX-2) in the spinal cord, ultimately reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] Additionally, intrathecal administration of Cimifugin has been shown to reduce pain responses in formalin-induced pain models. []

Q5: What is the molecular formula and weight of Cimifugin?

A5: The molecular formula of Cimifugin is C13H12O5, and its molecular weight is 248.23 g/mol. [, , ]

Q6: What spectroscopic techniques are typically employed to characterize Cimifugin?

A6: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural characterization and identification of Cimifugin. [, ]

Q7: Is there information available on the material compatibility and stability of Cimifugin under various conditions?

A7: The provided research papers primarily focus on the pharmacological activities and metabolic pathways of Cimifugin. Further investigations are required to comprehensively evaluate its material compatibility and stability profiles under diverse environmental conditions.

Q8: Does Cimifugin possess any known catalytic properties or have applications in catalysis?

A8: The available research primarily highlights the therapeutic potential of Cimifugin in addressing conditions like inflammation, pain, and osteolysis. Further investigations are necessary to determine any potential catalytic properties or applications in catalytic processes.

Q9: How do structural modifications of Cimifugin impact its biological activity?

A9: While specific studies exploring the structure-activity relationship of Cimifugin are limited in the provided data, it is known that the presence of the sugar moiety in prim-O-glucosylcimifugin influences its absorption and metabolism compared to its aglycone, Cimifugin. [, ] Further research is needed to determine the impact of specific structural modifications on its potency, selectivity, and other pharmacological properties.

Q10: What are the challenges associated with the stability and formulation of Cimifugin, and what strategies can be employed to address these challenges?

A10: The available research papers primarily focus on the pharmacological effects and metabolic pathways of Cimifugin, with limited information regarding its stability and formulation challenges. Further research is necessary to establish appropriate formulation strategies for enhancing its stability, solubility, and overall bioavailability.

Q11: Are there any specific SHE regulations or guidelines pertaining to the research, development, and manufacturing of Cimifugin?

A11: While the provided research papers do not explicitly mention specific SHE regulations for Cimifugin, it is crucial to adhere to all applicable regulations and guidelines established by relevant regulatory bodies, such as the FDA in the United States or the EMA in Europe, during all stages of its development and production.

Q12: How is Cimifugin absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Pharmacokinetic studies reveal that after oral administration of Saposhnikovia divaricata extract, Cimifugin exhibits a two-peak plasma concentration-time profile, suggesting a more complex absorption process compared to its administration as a pure compound. [] Metabolic studies have identified various phase I metabolites of Cimifugin in human liver microsomes, including products of hydroxylation, demethylation, and dehydrogenation reactions. [] O-glucuronidation is recognized as the major phase II metabolic pathway. [] Further research is needed to fully elucidate the specific transporters involved in its disposition.

Q13: Does the route of administration influence the pharmacokinetics of Cimifugin?

A13: Research indicates that the pharmacokinetic profile of Cimifugin differs between oral administration of the Saposhnikovia divaricata extract and the pure compound. [] The extract exhibits a two-peak plasma concentration-time curve, suggesting a potential role of other constituents in the extract influencing absorption. [] Intrathecal administration has also been investigated for its analgesic effects. []

Q14: How does prim-O-glucosylcimifugin differ from Cimifugin in terms of its pharmacokinetic properties?

A14: Prim-O-glucosylcimifugin, the glycosylated form of Cimifugin, undergoes significant biotransformation in the body. Studies indicate that it is primarily metabolized into Cimifugin and 5-O-methyvisammiol, with the latter exhibiting instability in liver tissue and plasma. [] The presence of the sugar moiety influences its absorption and metabolic pathways. [, ]

Q15: What in vitro and in vivo models are commonly used to evaluate the efficacy of Cimifugin?

A15: Researchers utilize a variety of models to investigate Cimifugin's therapeutic potential. In vitro studies often employ cell lines like RAW264.7 macrophages [] and HaCaT keratinocytes [] to assess its anti-inflammatory effects and impact on cellular pathways. Animal models, such as DNFB- or FITC-induced atopic dermatitis in mice, [] complete Freund's adjuvant-induced arthritis in rats, [] and Ti particle-induced murine calvarial osteolysis models, [] are utilized to evaluate its effects on allergic inflammation, pain, and bone resorption, respectively.

Q16: Is there any evidence of resistance development to Cimifugin's effects, and are there any known cross-resistances with other compounds?

A16: The provided research papers do not provide information regarding the development of resistance to Cimifugin. Further studies are needed to assess the potential for resistance emergence and any cross-resistance with existing therapeutics.

Q17: What is the safety profile of Cimifugin, and what are the potential long-term effects of its use?

A17: While Cimifugin exhibits promising therapeutic activities in various preclinical models, comprehensive toxicological studies are essential to evaluate its safety profile thoroughly. Long-term studies are crucial to assess its potential for chronic toxicity and identify any potential adverse effects associated with prolonged use.

Q18: Are there specific drug delivery systems or targeting strategies being explored to enhance the delivery of Cimifugin to its target tissues?

A18: The provided research papers primarily focus on the pharmacological activities and mechanisms of action of Cimifugin. Further research is required to explore targeted drug delivery strategies to enhance its therapeutic efficacy and potentially minimize off-target effects.

Q19: Are there any known biomarkers associated with Cimifugin's activity or response to treatment?

A19: Research on specific biomarkers for Cimifugin's efficacy or treatment response is currently limited. Identifying and validating reliable biomarkers would be beneficial in predicting treatment success, monitoring disease progression, and potentially personalizing therapeutic approaches.

Q20: What analytical techniques are employed for the characterization, quantification, and monitoring of Cimifugin in various matrices?

A20: Several analytical techniques are commonly employed in Cimifugin research:

    • HPLC with diode array detection (HPLC-DAD) is used for simultaneous determination of multiple chromones, including Cimifugin, in plant materials, extracts, and formulations. [, , ]
    • HPLC with ultraviolet (UV) detection is utilized for quantifying Cimifugin in various samples. [, , , ]
    • HPLC coupled with mass spectrometry (HPLC-MS) allows for sensitive identification and quantification of Cimifugin and its metabolites in biological samples. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.